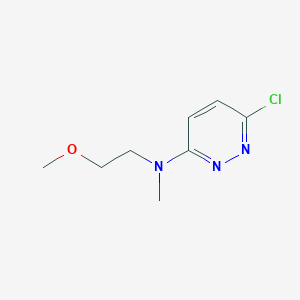![molecular formula C11H14BrN B1464553 N-[(4-bromophenyl)methyl]cyclobutanamine CAS No. 1247749-17-2](/img/structure/B1464553.png)
N-[(4-bromophenyl)methyl]cyclobutanamine
Overview
Description
N-[(4-bromophenyl)methyl]cyclobutanamine, also known as BAMCB or Bromadol, is a synthetic compound. It has a molecular weight of 240.14 . The IUPAC name for this compound is N-(4-bromobenzyl)cyclobutanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14BrN/c12-10-6-4-9(5-7-10)8-13-11-2-1-3-11/h4-7,11,13H,1-3,8H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid .Mechanism of Action
The exact mechanism of action of N-[(4-bromophenyl)methyl]cyclobutanamine is not fully understood. However, it has been suggested that the compound acts as a selective agonist of the sigma-1 receptor, which is a chaperone protein that regulates various cellular functions. Activation of the sigma-1 receptor has been shown to modulate neurotransmitter release, calcium signaling, and mitochondrial function, which may underlie the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in the brain. It has been found to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation. It has also been shown to modulate the activity of ion channels, which are responsible for the electrical signaling in neurons. Additionally, this compound has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
N-[(4-bromophenyl)methyl]cyclobutanamine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. It also exhibits potent and selective pharmacological effects, which make it a useful tool for studying the sigma-1 receptor and its downstream signaling pathways. However, the compound has some limitations as well. It has poor solubility in water, which may limit its use in certain experimental setups. It also has a short half-life in vivo, which may require frequent dosing and monitoring.
Future Directions
There are several future directions for research on N-[(4-bromophenyl)methyl]cyclobutanamine. One area of interest is the development of more potent and selective sigma-1 receptor agonists based on the structure of the compound. Another area of interest is the investigation of the compound's potential therapeutic effects in human clinical trials. Additionally, the compound may be useful for studying the role of the sigma-1 receptor in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
Scientific Research Applications
N-[(4-bromophenyl)methyl]cyclobutanamine has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. It has been found to exhibit antidepressant, anxiolytic, and antipsychotic properties in preclinical studies. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-6-4-9(5-7-10)8-13-11-2-1-3-11/h4-7,11,13H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYMSNRNVTXCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





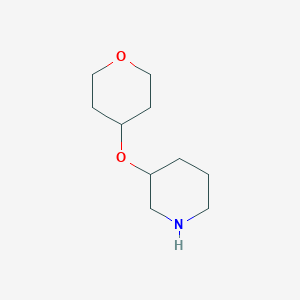
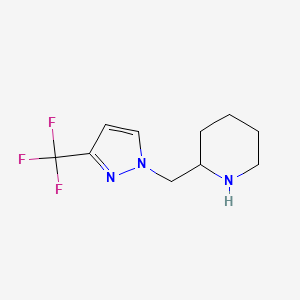
![Methyl 2-[(3-chloropyrazin-2-yl)amino]acetate](/img/structure/B1464475.png)
![3-chloro-N-[(3-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464477.png)
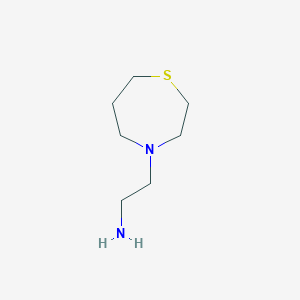
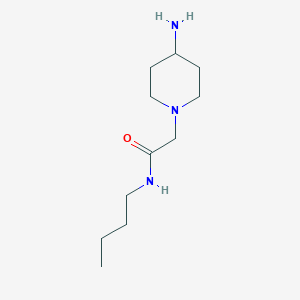
![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464484.png)

![3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine](/img/structure/B1464489.png)
![3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464490.png)
![[1-(3-methylbutyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1464492.png)
